4,4-difluoro-N,2,2-trimethylbutan-1-amine
Overview
Description
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is a chemical compound with the molecular formula C_7H_15F_2N It is characterized by the presence of two fluorine atoms on the fourth carbon of the butane chain and a nitrogen atom attached to the first carbon, which is also substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N,2,2-trimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluorobutan-1-ol.
Amination Reaction: The precursor undergoes an amination reaction, where the hydroxyl group is replaced by an amine group. This can be achieved using reagents like ammonia or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Methylation: The resulting amine is then methylated to introduce the three methyl groups at the nitrogen atom. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-N,2,2-trimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can lead to the formation of amines with fewer fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amides, nitriles.
Reduction Products: Amines with fewer fluorine atoms.
Substitution Products: Compounds with different functional groups replacing fluorine atoms.
Scientific Research Applications
4,4-Difluoro-N,2,2-trimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is unique due to its specific structural features, including the presence of fluorine atoms and the trimethylated amine group. Similar compounds may include other fluorinated amines or derivatives of butane with different functional groups. These compounds may have different reactivity and applications based on their structural differences.
Comparison with Similar Compounds
4,4-Difluorobutan-1-amine
N,2,2,6,6-Tetramethylheptan-1-amine
4,4-Difluoro-N-methylbutan-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4,4-difluoro-N,2,2-trimethylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-7(2,5-10-3)4-6(8)9/h6,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBOWUVKKXKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.